6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a chemical compound that has garnered attention in the pharmaceutical industry due to its potential biological activities. This compound is known for its selective inhibition of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, and the ethyl group can be added via an alkylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is studied for its potential as a CDK4 inhibitor, which can be useful in cancer research due to its role in cell cycle regulation.
Medicine: The compound's ability to inhibit CDK4 makes it a candidate for the development of anticancer drugs. Its selective inhibition of CDK4 can potentially lead to the development of targeted therapies for various cancers.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a chemical intermediate in the synthesis of other therapeutic agents.
Mechanism of Action
The mechanism by which 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exerts its effects involves the selective inhibition of CDK4. By binding to the ATP-binding site of CDK4, the compound prevents the phosphorylation of downstream targets, thereby halting cell cycle progression at the G1 phase. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Molecular Targets and Pathways Involved: The primary molecular target is CDK4, and the pathways involved include the cell cycle regulation pathway and apoptosis pathways.
Comparison with Similar Compounds
Imidazo[1,2-b]pyrazole derivatives: These compounds share a similar core structure but may have different substituents.
CDK4 inhibitors: Other CDK4 inhibitors, such as palbociclib and ribociclib, are used in cancer therapy and share similar mechanisms of action.
Uniqueness: 6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is unique due to its specific structural features, such as the cyclopropyl group, which may contribute to its selectivity and potency as a CDK4 inhibitor.
Properties
IUPAC Name |
6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-14-5-6-15-11(14)8(10(12)16)9(13-15)7-3-4-7/h5-7H,2-4H2,1H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLYQQPLMVXJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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